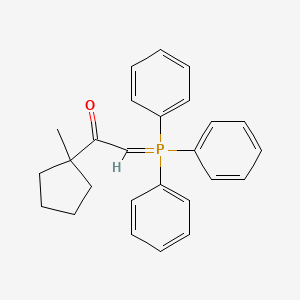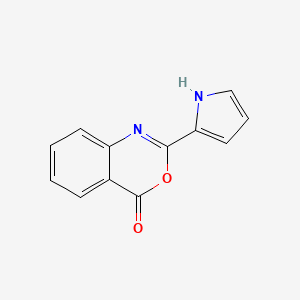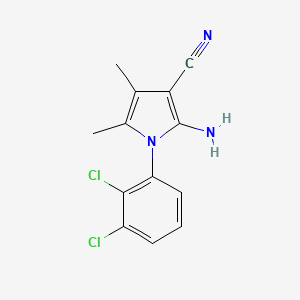
1-(1-Methylcyclopentyl)-2-(triphenyl-lambda~5~-phosphanylidene)ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone is an organophosphorus compound characterized by its unique structure, which includes a cyclopentyl ring and a triphenylphosphoranylidene group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone typically involves the reaction of 1-methylcyclopentyl ketone with triphenylphosphine. The reaction is often carried out under anhydrous conditions to prevent hydrolysis and is facilitated by the use of a strong base such as sodium hydride or potassium tert-butoxide. The reaction proceeds via the formation of a phosphonium salt intermediate, which then undergoes deprotonation to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoranylidene group to a phosphine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triphenylphosphoranylidene group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides, amines, and thiolates can be employed under basic conditions.
Major Products:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted ethanones depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-phosphorus bonds.
Catalysis: The compound can act as a ligand in catalytic reactions, facilitating the formation of various products.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its potential as an intermediate in the synthesis of pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone involves its ability to act as a nucleophile or electrophile in various chemical reactions. The triphenylphosphoranylidene group can stabilize negative charges, making the compound reactive towards electrophiles. Additionally, the cyclopentyl ring provides steric hindrance, influencing the compound’s reactivity and selectivity in reactions.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclopentyl Methacrylate: Similar in structure but contains a methacrylate group instead of a phosphoranylidene group.
1-Methylcyclopentanamine: Contains an amine group, differing in reactivity and applications.
Triphenylphosphine: Lacks the cyclopentyl ring but shares the triphenylphosphine moiety.
Uniqueness: 1-(1-Methylcyclopentyl)-2-(triphenylphosphoranylidene)ethanone is unique due to the combination of the cyclopentyl ring and the triphenylphosphoranylidene group. This structure imparts distinct reactivity and selectivity, making it valuable in specific synthetic applications where other compounds may not be as effective.
Eigenschaften
CAS-Nummer |
89521-46-0 |
|---|---|
Molekularformel |
C26H27OP |
Molekulargewicht |
386.5 g/mol |
IUPAC-Name |
1-(1-methylcyclopentyl)-2-(triphenyl-λ5-phosphanylidene)ethanone |
InChI |
InChI=1S/C26H27OP/c1-26(19-11-12-20-26)25(27)21-28(22-13-5-2-6-14-22,23-15-7-3-8-16-23)24-17-9-4-10-18-24/h2-10,13-18,21H,11-12,19-20H2,1H3 |
InChI-Schlüssel |
ARPVUQFJWDOUET-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC1)C(=O)C=P(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(Difluoromethoxy)-5-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12887774.png)



![4,5,5-Trimethyl-2-phenyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B12887804.png)
![2-(Carboxy(hydroxy)methyl)-4-(difluoromethyl)benzo[d]oxazole](/img/structure/B12887813.png)


![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-4-(6-fluoro-2-pyridinyl)-](/img/structure/B12887822.png)
![2-(Bromomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12887824.png)
![3-Isopropyl-1-methyl-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12887826.png)
![2-(Aminomethyl)benzo[d]oxazole-4-acrylic acid](/img/structure/B12887829.png)

